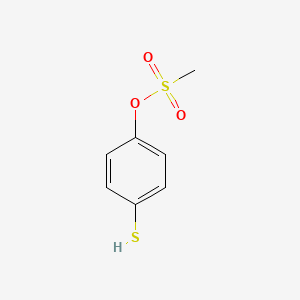

(4-sulfanylphenyl) methanesulfonate

Descripción

Propiedades

Número CAS |

62262-84-4 |

|---|---|

Fórmula molecular |

C7H8O3S2 |

Peso molecular |

204.3 g/mol |

Nombre IUPAC |

(4-sulfanylphenyl) methanesulfonate |

InChI |

InChI=1S/C7H8O3S2/c1-12(8,9)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3 |

Clave InChI |

IFIKILAPWJGSPO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)S |

SMILES canónico |

CS(=O)(=O)OC1=CC=C(C=C1)S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes for (4-Sulfanylphenyl) Methanesulfonate

Direct Mesylation of 4-Sulfanylphenol

The most widely documented method involves the reaction of 4-sulfanylphenol with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction Conditions

- Substrates : 4-Sulfanylphenol (1.0 equiv), methanesulfonyl chloride (1.2 equiv).

- Base : Triethylamine (1.5 equiv) or pyridine.

- Solvent : Toluene, ethyl acetate, or dichloromethane.

- Temperature : 0–5°C (to minimize thiol oxidation).

- Workup : Sequential washing with dilute hydrochloric acid and water, followed by drying over sodium sulfate.

Mechanistic Insights

The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. The oxygen attacks the electrophilic sulfur in MsCl, displacing chloride and forming the mesylate ester (Figure 1). The thiol group remains intact under these controlled conditions.

Figure 1 : Nucleophilic substitution mechanism for mesylate formation.

$$

\text{4-Sulfanylphenol} + \text{MsCl} \xrightarrow{\text{Base}} \text{(4-Sulfanylphenyl) methanesulfonate} + \text{HCl}

$$

Alternative Methods: Thiol Protection Strategies

To prevent oxidation or undesired side reactions, the thiol group may be temporarily protected.

Disulfide Formation

- Protection : 4-Sulfanylphenol is treated with disulfur dichloride (S$$2$$Cl$$2$$) to form a disulfide intermediate.

- Mesylation : The protected phenol undergoes mesylation as described in Section 2.1.

- Deprotection : Reduction with zinc in hydrochloric acid regenerates the thiol group.

This approach is less common due to additional steps but ensures higher purity in oxygen-sensitive environments.

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Data

Challenges in Analysis

- Thiol Oxidation : Samples must be analyzed under inert atmospheres to prevent disulfide formation.

- Moisture Sensitivity : Hydrolysis of the mesylate group can occur in aqueous media.

Industrial Applications and Scalability

(4-Sulfanylphenyl) methanesulfonate serves as a precursor for:

- Polythiobisphenols : Used in high-performance polymers for electronics.

- Pharmaceutical Intermediates : Thiol-containing bioactive molecules.

Scalability Insights :

- Cost-Efficiency : Toluene and triethylamine are economical for large-scale synthesis.

- Safety : Low-temperature reactions mitigate exothermic risks.

Análisis De Reacciones Químicas

Types of Reactions: (4-sulfanylphenyl) methanesulfonate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, methanesulfonic acid.

Substitution: Various substituted phenyl esters.

Aplicaciones Científicas De Investigación

(4-sulfanylphenyl) methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and thiol-based compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its thiol group.

Mecanismo De Acción

The mechanism of action of methanesulfonic acid 4-mercaptophenyl ester involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The ester group can undergo hydrolysis to release methanesulfonic acid and 4-mercaptophenol, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Ethyl Methanesulfonate

- Structure : Alkyl ester (ethyl group).

- Molecular Formula : C₃H₈O₃S.

- Applications : Used as a mutagen in biochemical research and genetic studies .

- Reactivity/Safety: Highly reactive alkylating agent; classified as a carcinogen, mutagen, and teratogen. Its small alkyl chain facilitates DNA alkylation, leading to genotoxicity .

Key Difference : Unlike (4-sulfanylphenyl) methanesulfonate, ethyl methanesulfonate lacks an aromatic system, limiting its use in aryl-functionalization reactions.

4-Chlorobutyl Methanesulfonate

- Structure : Alkyl chain with a terminal chlorine (4-Cl-butyl).

- Molecular Formula : C₅H₁₁ClO₃S.

- Applications : Employed as an alkylating agent to introduce the 4-chlorobutyl group in organic synthesis .

- Reactivity : Reacts with nucleophiles (e.g., amines, thiols) via SN2 mechanisms. The chlorine substituent enhances leaving-group ability.

Key Difference : The aromatic thiol group in (4-sulfanylphenyl) methanesulfonate may enable conjugation or redox activity absent in aliphatic analogs like 4-chlorobutyl methanesulfonate.

4-Formylphenyl Methanesulfonate

- Structure : Aryl ester with a formyl (-CHO) substituent.

- Molecular Formula : C₈H₈O₄S.

- Applications : Intermediate in synthesizing complex molecules (e.g., pharmaceuticals) due to its electron-withdrawing formyl group, which stabilizes transition states in substitution reactions .

- Reactivity : The electron-withdrawing -CHO group increases the electrophilicity of the adjacent sulfonate, enhancing leaving-group ability.

Lead Methanesulfonate

- Structure: Inorganic salt (Pb²⁺ cation with methanesulfonate anions).

- Molecular Formula : Pb(CH₃SO₃)₂.

- Applications : Used in electroplating and battery manufacturing .

- Safety : Highly toxic; exposure risks include neurotoxicity and respiratory irritation. Requires stringent workplace controls .

Key Difference : As a metal salt, lead methanesulfonate differs fundamentally from aryl esters like (4-sulfanylphenyl) methanesulfonate, which are covalent organic compounds.

4-Octylphenethyl Methanesulfonate

- Structure : Aryl ester with a long alkyl chain (octylphenethyl).

- Molecular Formula : C₁₇H₂₈O₃S.

- Applications: Intermediate in synthesizing FTY720 analogs (immunosuppressants) .

- Reactivity: The hydrophobic alkyl chain improves solubility in nonpolar media, facilitating reactions in lipid-rich environments.

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -CHO, -Cl) increase electrophilicity and leaving-group ability, whereas electron-donating groups (e.g., -SH) may reduce reactivity but enable unique redox pathways .

- Industrial vs. Laboratory Use : Lead methanesulfonate’s industrial applications contrast with research-focused aryl esters, highlighting the diversity of methanesulfonate chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-sulfanylphenyl) methanesulfonate, and how can reaction conditions be optimized for high purity?

- Synthesis Methodology : The compound can be synthesized via nucleophilic substitution, where 4-mercaptophenol reacts with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) .

- Optimization Strategies :

- Temperature : Maintain 0–5°C to minimize side reactions.

- Solvent : Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing (4-sulfanylphenyl) methanesulfonate?

- Key Techniques :

| Technique | Parameters | Detection Limit |

|---|---|---|

| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆, 400–600 MHz | <0.1 mg |

| LC-MS | ESI+ mode, m/z range 50–500 | 1 ppm |

| FT-IR | ATR mode, 400–4000 cm⁻¹ | 0.1% impurity |

- Structural Confirmation : The sulfonate group (S=O stretches at 1170–1350 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) are diagnostic .

Q. What are the primary reactivity patterns of (4-sulfanylphenyl) methanesulfonate in substitution and oxidation reactions?

- Substitution : The sulfonate group acts as a leaving group, enabling nucleophilic displacement with amines or thiols (e.g., forming arylthioethers) .

- Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ converts the thiol (-SH) to sulfonic acid (-SO₃H), critical for tuning solubility .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of (4-sulfanylphenyl) methanesulfonate in electrophilic aromatic substitution?

- DFT Calculations : Use Gaussian or ORCA to map electron density and Fukui indices. The sulfonate group is meta-directing, but steric hindrance from the methanesulfonate moiety may alter reactivity .

- Case Study : In bromination reactions, computational models predict preferential substitution at the para position relative to the sulfonate group, validated by experimental LC-MS data .

Q. What strategies resolve contradictory data on the biological activity of (4-sulfanylphenyl) methanesulfonate derivatives?

- Contradiction : Discrepancies in cytotoxicity studies (e.g., IC₅₀ values varying by >10-fold across assays).

- Resolution Steps :

Purity Verification : Confirm compound integrity via HPLC (>99% purity) .

Assay Conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times .

Metabolite Screening : Identify degradation products (e.g., sulfonic acid derivatives) using LC-MS/MS .

Q. How does steric hindrance influence the reactivity of (4-sulfanylphenyl) methanesulfonate in cross-coupling reactions?

- Steric Effects : The bulky methanesulfonate group reduces accessibility to Pd catalysts in Suzuki-Miyaura couplings.

- Mitigation : Use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reaction rates (yield improvement from 40% to 75%) .

Safety and Environmental Impact

Q. What are the occupational exposure limits and handling protocols for (4-sulfanylphenyl) methanesulfonate?

Q. How does (4-sulfanylphenyl) methanesulfonate degrade in aquatic environments, and what are its ecotoxicological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.